6-(Benzyloxy)-3-bromo-1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
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Overview
Description
6-(Benzyloxy)-3-bromo-1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyloxy)-3-bromo-1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a benzyloxy-substituted hydrazine with a bromo-substituted cyclopentanone derivative. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-(Benzyloxy)-3-bromo-1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The benzyloxy group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions include various substituted pyrazoles, which can have different functional groups attached to the core structure, enhancing their biological and chemical properties .
Scientific Research Applications
6-(Benzyloxy)-3-bromo-1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an
Properties
Molecular Formula |
C14H15BrN2O |
---|---|
Molecular Weight |
307.19 g/mol |
IUPAC Name |
3-bromo-1-methyl-6-phenylmethoxy-5,6-dihydro-4H-cyclopenta[c]pyrazole |
InChI |
InChI=1S/C14H15BrN2O/c1-17-13-11(14(15)16-17)7-8-12(13)18-9-10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3 |
InChI Key |
LFQWYORSSXLWFJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(CCC2OCC3=CC=CC=C3)C(=N1)Br |
Origin of Product |
United States |
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